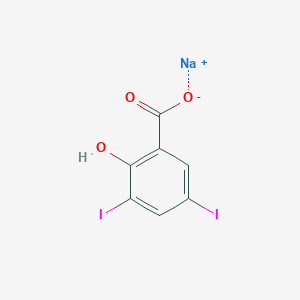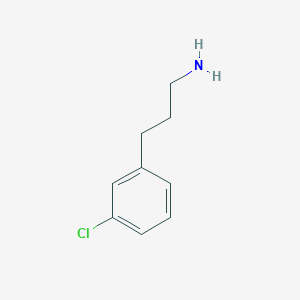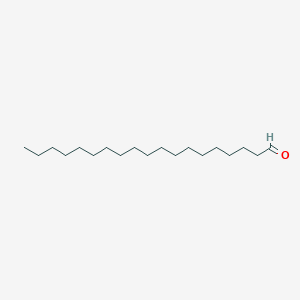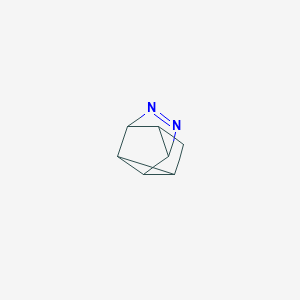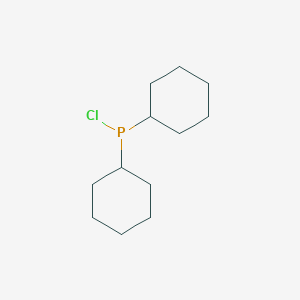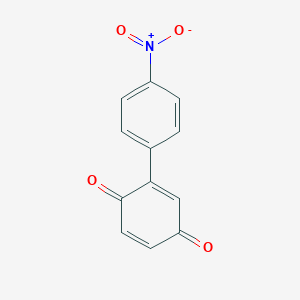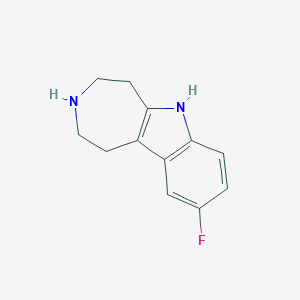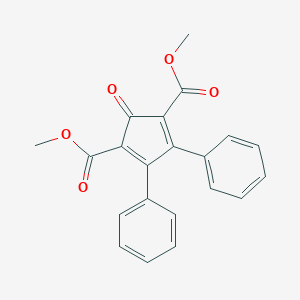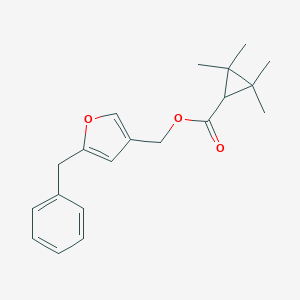![molecular formula C11H20O B095594 Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol CAS No. 16423-26-0](/img/structure/B95594.png)
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, also known as Endo-THC, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana. Endo-THC has gained attention in the scientific community due to its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders.
Mécanisme D'action
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and immune function. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully, resulting in a less intense response compared to THC.
Effets Biochimiques Et Physiologiques
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has several advantages as a research tool. It is a synthetic compound, which means that it can be produced in large quantities with high purity and consistency. This allows for more accurate and reproducible experiments. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol also has a similar structure to THC, which makes it a useful tool for studying the effects of cannabinoids on the body.
However, there are also limitations to using Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol in lab experiments. Its partial agonist activity means that it may not fully replicate the effects of THC on the body. Additionally, Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has a shorter half-life than THC, which means that its effects may not last as long.
Orientations Futures
There are several future directions for research on Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol. One area of interest is its potential as a treatment for pain and inflammation in conditions such as arthritis and neuropathic pain. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, as well as its potential interactions with other drugs.
Méthodes De Synthèse
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the starting materials and produce the desired end product. The synthesis of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been optimized to improve yields and reduce the number of steps required.
Applications De Recherche Scientifique
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been the subject of extensive scientific research due to its potential medical applications. Studies have shown that Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as multiple sclerosis and Parkinson's disease.
Propriétés
Numéro CAS |
16423-26-0 |
|---|---|
Nom du produit |
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol |
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3 |
Clé InChI |
DUINBOMGEZFPDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1CCO)C |
SMILES canonique |
CC1(C2CCC(C2)C1CCO)C |
Autres numéros CAS |
16423-26-0 16503-26-7 2226-08-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



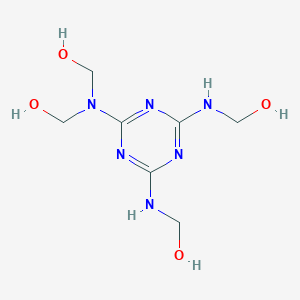
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
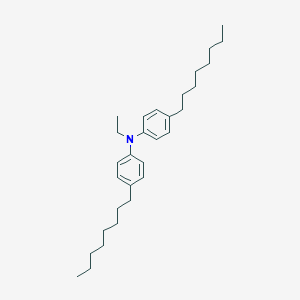
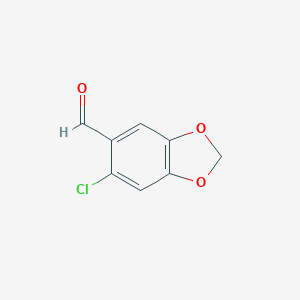
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
